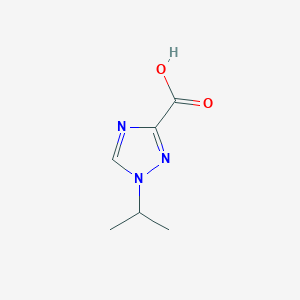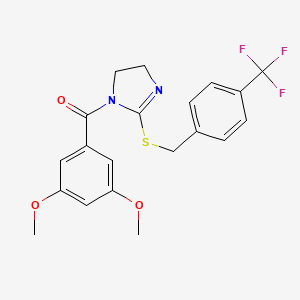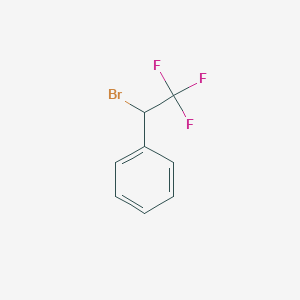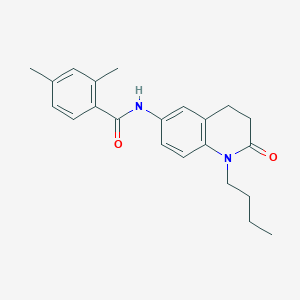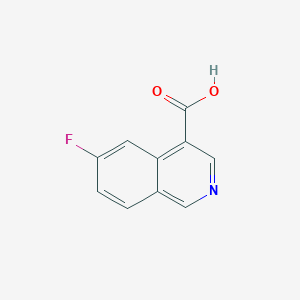
6-Fluoroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroisoquinoline-4-carboxylic acid is a chemical compound that incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . In the context of quinoline-4-carboxylic acid derivatives, a diverse range of these derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular weight of 6-Fluoroisoquinoline-4-carboxylic acid is 191.16 . The InChI code is 1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7 (6)3-8 (9)10 (13)14/h1-5H, (H,13,14) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including those that involve the carboxyl group and those that involve the rest of the molecule . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The physical form of 6-Fluoroisoquinoline-4-carboxylic acid is powder .Aplicaciones Científicas De Investigación
Anticancer Activity
Fluorinated heterocycles, such as 6-Fluoroisoquinoline-4-carboxylic acid, are key components of many anticancer drugs . They have been found to exhibit significant in vivo and in vitro anticancer activities . The presence of fluorine atoms in these compounds can enhance their potency, often equal to or exceeding that of reference drugs .
Antimicrobial Activity
In addition to their anticancer properties, fluorinated heterocycles also show promising antimicrobial activities . The presence of various electron-donating or electron-withdrawing substituents can significantly affect these activities .
Drug Design Developments
Fluorinated heterocycles, including 6-Fluoroisoquinoline-4-carboxylic acid, are often used as lead structures for drug design developments . Their reduced cytotoxicity in non-cancerous cell lines makes them promising candidates for safe and effective drugs .
Synthesis of Other Compounds
6-Fluoroisoquinoline-4-carboxylic acid can be used as a starting material in the synthesis of other compounds. For example, it can react with various substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives .
Cytotoxic Activity
Some derivatives of 6-Fluoroisoquinoline-4-carboxylic acid have shown cytotoxic activity against various carcinoma cell lines . This makes them potential candidates for the development of new anticancer drugs .
Apoptotic DNA Fragmentation
Certain compounds derived from 6-Fluoroisoquinoline-4-carboxylic acid have been found to induce apoptotic DNA fragmentation in certain cell lines . This property is often associated with effective anticancer drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting their function . The specific interactions between 6-Fluoroisoquinoline-4-carboxylic acid and its targets remain to be elucidated.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as apoptosis
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity and induce apoptotic dna fragmentation
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Direcciones Futuras
Fluorinated isoquinolines, such as 6-Fluoroisoquinoline-4-carboxylic acid, have attracted a great deal of attention over the past several decades . A number of these compounds have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . The present study of quinoline-4-carboxylic acid derivatives may be considered as promising lead for future design of potent h TopoIIα inhibitors as novel anticancer agents .
Propiedades
IUPAC Name |
6-fluoroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAASBHTUUEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

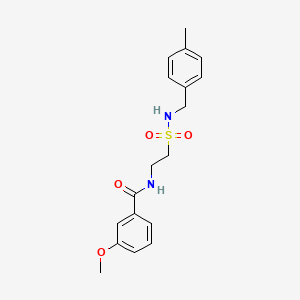
![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)
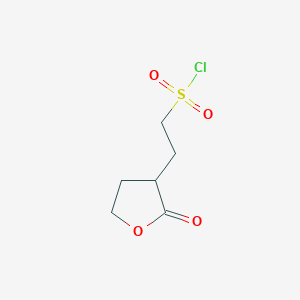
![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)
![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)
![ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate](/img/structure/B2719680.png)
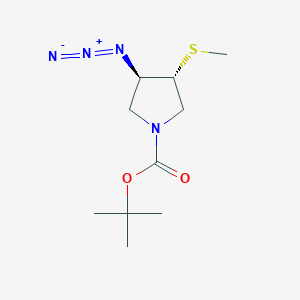
![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)
